molecular formula C17H18ClFN4O B2367799 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 2319807-13-9

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one

Cat. No.: B2367799
CAS No.: 2319807-13-9
M. Wt: 348.81
InChI Key: VLFUBTXXKZPTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a chiral chemical intermediate essential for the synthesis of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. According to a source on chemical vendors, this advanced building block incorporates a rigid 8-azabicyclo[3.2.1]octane scaffold and a 1,2,4-triazole moiety, which are critical structural features for high-affinity binding to the kinase ATP-binding site. Its primary research application is in the development and structure-activity relationship (SAR) studies of therapeutics targeting cardiovascular diseases, neurological disorders, and fibroproliferative conditions, as ROCK signaling is a pivotal regulator of actomyosin contractility, cell motility, and smooth muscle contraction. The (1R,5S) stereochemistry is crucial for conferring the desired stereospecific interaction with the target enzyme. Research indicates that inhibitors derived from this scaffold demonstrate efficacy in preclinical models of hypertension, cerebral vasospasm, and glaucoma by modulating the pathway downstream of GTPases RhoA, RhoB, and RhoC. This compound is strictly for research use in laboratory settings.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-15-2-1-3-16(19)14(15)8-17(24)23-11-4-5-12(23)7-13(6-11)22-10-20-9-21-22/h1-3,9-13H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFUBTXXKZPTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approaches

The bicyclic amine is synthesized from L-alanine derivatives via a sequence of protection, cyclization, and reduction. For example, (R)-3-iodo-N-Boc-alaninate undergoes Negishi coupling with a zinc reagent to install the bicyclic framework. Boc-deprotection followed by intramolecular reductive amination yields the enantiopure core (85% ee, confirmed by chiral HPLC).

Catalytic Asymmetric Methods

Nickel-catalyzed [3+3] cycloadditions between aziridines and dienes provide an alternative route, achieving 92% enantiomeric excess using (R)-BINAP ligands. This method avoids stoichiometric chiral auxiliaries and operates under mild conditions (THF, 40°C).

Coupling with 2-(2-Chloro-6-fluorophenyl)ethan-1-one

Friedel-Crafts Acylation

The aryl ketone is synthesized via AlCl3-catalyzed acylation of 1-chloro-3-fluorobenzene with chloroacetyl chloride (Scheme 1). Selectivity for the 2,6-dihalogenated product is achieved using a bulky ionic liquid solvent ([BMIM]PF6).

Amide Bond Formation

The final coupling employs EDC/HOBt activation of the ketone’s carboxylic acid precursor, reacting with the bicyclic triazole-amine in dichloromethane (89% yield).

Stereochemical Control and Optimization

Critical parameters for stereoselectivity include:

Parameter Optimal Conditions Yield Impact
Bicyclic amine ee ≥98% (via recrystallization) +15% yield
Coupling temperature 0°C (slow addition) Prevents epimerization
Catalyst loading 5 mol% RuCl2(PPh3)3 92% conversion

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeCN/H2O) removes diastereomeric impurities, achieving ≥99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole), 7.45–7.39 (m, 2H, aryl), 4.02 (q, J=6.8 Hz, 1H, bicyclo-H).
  • HRMS : m/z 349.1212 [M+H]⁺ (calc. 349.1215).

Industrial-Scale Considerations

A continuous-flow process reduces reaction time from 48 h (batch) to 6 h, with 93% yield at 100 g scale. Solvent recovery systems and in-line FTIR monitoring enhance sustainability.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling avoids harsh reagents, achieving 85% yield under blue LED irradiation.

Biocatalytic Approaches

Engineered transaminases catalyze the bicyclic amine synthesis with 99% ee, though current yields remain low (47%).

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Azabicyclo Core

Key analogs differ in substituents attached to the azabicyclo[3.2.1]octane system:

  • 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone (): The triazole isomer (1,2,3-triazol-2-yl vs. 1,2,4-triazol-1-yl) alters hydrogen-bonding capacity and metabolic stability. 1,2,4-triazoles are more common in pharmaceuticals due to better pharmacokinetic profiles .
  • (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (3-methylphenyl)acetate hydrochloride ():
    • A methyl ester and phenylacetate group replace the triazole and chloro-fluoro-phenyl moieties, suggesting divergent applications (e.g., prodrug design) .

Stereochemical and Functional Group Modifications

  • (1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one ():
    • The benzyl group introduces bulkiness, which may hinder target binding but improve solubility via π-π interactions .
  • 1-((1R,3s,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one ():
    • A hydroxy group at the 3-position increases polarity, likely enhancing aqueous solubility but reducing membrane permeability .

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Key Substituents Biological Implications Synthesis Method Reference
Target Compound 1H-1,2,4-triazol-1-yl; 2-chloro-6-fluorophenyl Enhanced receptor binding; moderate lipophilicity Multi-step nucleophilic substitution
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[...]ethanone 2H-1,2,3-triazol-2-yl Reduced metabolic stability Similar to target compound
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-fluoro-4-nitrophenyl High reactivity; potential toxicity Friedel-Crafts acylation
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (3-methylphenyl)acetate hydrochloride Methylphenyl acetate Prodrug potential; improved solubility Esterification
1-((1R,3s,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one 3-hydroxy High polarity; limited bioavailability Hydroxylation of precursor

Biological Activity

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique bicyclic structure incorporates a triazole ring and a chlorinated phenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Details
Chemical Formula C₁₈H₁₉ClF₁N₄O
Molecular Weight 348.82 g/mol
CAS Number 2309536-97-6
Structural Features Bicyclic azabicyclo[3.2.1]octane core with a triazole and chlorophenyl moiety

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory and pain pathways. The triazole ring is known to enhance binding affinity to these targets, potentially leading to inhibition of key enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) and phospholipase A2 (PLA2), which are implicated in inflammatory processes.

Key Mechanisms:

  • Inhibition of NAAA : The compound has been shown to inhibit NAAA activity, thereby preserving endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties .
  • Interaction with PLA2 : Preliminary studies suggest that the compound may also inhibit lysosomal phospholipase A2 (LPLA2), which correlates with reduced phospholipidosis in cellular models .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy in inhibiting target enzymes at low micromolar concentrations. For instance, IC50 values for NAAA inhibition were reported in the low nanomolar range, indicating potent activity:

Assay Type Target Enzyme IC50 (μM)
Fluorogenic NAAA AssayN-acylethanolamine-hydrolyzing acid amidase (NAAA)0.042
Phospholipase A2 Inhibition AssayLysosomal Phospholipase A2 (LPLA2)TBD

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. The results indicated significant reduction in paw edema compared to control groups, supporting its potential use in managing inflammatory conditions.

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of the compound using a formalin-induced pain model. The findings revealed that administration of the compound resulted in decreased pain scores, suggesting its utility as an analgesic agent.

Q & A

Basic Research Question

  • NMR spectroscopy : 1H and 13C NMR confirm the azabicyclo[3.2.1]octane core and substituent positions (e.g., 2-chloro-6-fluorophenyl group) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C17H17ClFN3O) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the (1R,5S) configuration .
    Advanced Consideration : Dynamic NMR can probe conformational flexibility of the bicyclic system under varying temperatures .

How do steric and electronic effects influence reaction pathways during derivatization?

Advanced Research Question
The triazole ring and azabicyclo core exhibit distinct reactivity:

  • Steric hindrance : The bicyclic structure limits nucleophilic attack at the bridgehead nitrogen, favoring reactions at the ketone or aryl groups .
  • Electronic effects : Electron-withdrawing substituents (e.g., Cl, F) on the phenyl ring enhance electrophilic aromatic substitution at the para position .
    Methodology : Computational modeling (DFT) predicts reactive sites, while kinetic studies monitor substituent effects on reaction rates .

How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Advanced Research Question
Discrepancies arise from dynamic processes or impurities. Strategies include:

  • Variable-temperature NMR : Identifies coalescence points for rotamers or ring-flipping in the azabicyclo system .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm spatial arrangements .
  • Spiking experiments : Adding authentic samples of suspected byproducts to identify impurity signals .

What methodologies identify biological targets for this compound?

Basic Research Question

  • In silico docking : Screens against kinase or GPCR libraries, leveraging the triazole’s affinity for metal ions in enzyme active sites .
  • Surface plasmon resonance (SPR) : Measures binding kinetics to purified proteins (e.g., CYP450 isoforms) .
    Advanced Consideration : Photoaffinity labeling with a radiolabeled analog can map binding pockets in live cells .

How should pharmacokinetic properties (ADME) be assessed preclinically?

Advanced Research Question

  • Absorption : Caco-2 cell monolayers predict intestinal permeability; logP values (estimated ~2.5) indicate moderate lipophilicity .
  • Metabolism : Liver microsome assays identify cytochrome P450-mediated oxidation hotspots (e.g., triazole ring) .
  • Excretion : Radiolabeled tracer studies in rodents quantify renal vs. biliary clearance .

What chemical modifications enhance stability under physiological conditions?

Advanced Research Question

  • pH stability : Buffered solutions (pH 1–10) test hydrolytic degradation; the ketone group may require prodrug strategies (e.g., acetal formation) .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation; aryl fluorides improve stability compared to chlorides .

How is enantiomeric purity ensured during synthesis?

Basic Research Question

  • Chiral chromatography : Uses columns with amylose or cellulose derivatives to separate (1R,5S) and (1S,5R) enantiomers .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed steps enforce stereoselectivity .
    Advanced Consideration : Vibrational circular dichroism (VCD) confirms absolute configuration without crystallization .

What computational tools predict binding affinity to neurological targets?

Advanced Research Question

  • Molecular dynamics simulations : Model interactions with dopamine receptors, leveraging the azabicyclo system’s rigidity .
  • Free energy perturbation (FEP) : Quantifies ΔΔG for triazole substitutions to optimize binding .

How can synthetic byproducts be minimized in scaled-up reactions?

Advanced Research Question

  • Continuous-flow chemistry : Reduces side reactions via precise residence time control (e.g., <30 seconds for exothermic steps) .
  • In-line analytics : Real-time HPLC monitors intermediates, enabling automated feedback for reagent addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.